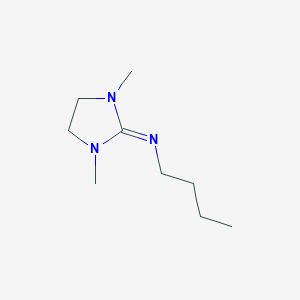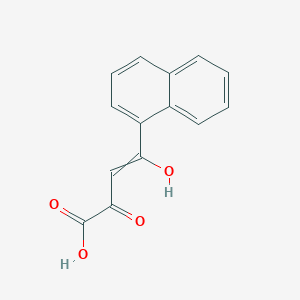
4-Hydroxy-4-(naphthalen-1-yl)-2-oxobut-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-4-(naphthalen-1-yl)-2-oxobut-3-enoic acid is a synthetic organic compound that features a naphthalene ring attached to a butenoic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(naphthalen-1-yl)-2-oxobut-3-enoic acid typically involves the reaction of naphthalene derivatives with butenoic acid precursors under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the hydroxy and oxo groups, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-4-(naphthalen-1-yl)-2-oxobut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-4-(naphthalen-1-yl)-2-oxobut-3-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-4-(naphthalen-1-yl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-4-(phenyl)-2-oxobut-3-enoic acid: Similar structure but with a phenyl group instead of a naphthalene ring.
4-Hydroxy-4-(benzyl)-2-oxobut-3-enoic acid: Contains a benzyl group instead of a naphthalene ring.
Eigenschaften
CAS-Nummer |
652142-96-6 |
|---|---|
Molekularformel |
C14H10O4 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
4-hydroxy-4-naphthalen-1-yl-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C14H10O4/c15-12(8-13(16)14(17)18)11-7-3-5-9-4-1-2-6-10(9)11/h1-8,15H,(H,17,18) |
InChI-Schlüssel |
YPYXGONIAKMTFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=CC(=O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-](/img/structure/B15159556.png)
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal](/img/structure/B15159575.png)
![2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one](/img/structure/B15159582.png)
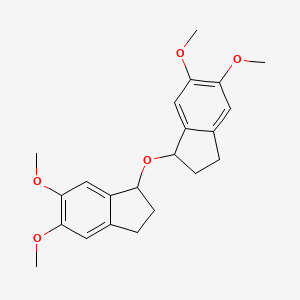
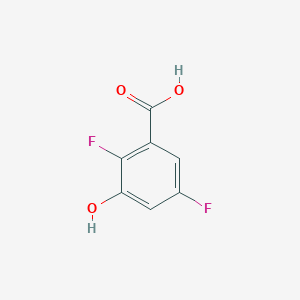
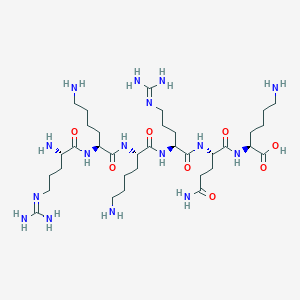
![Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide](/img/structure/B15159611.png)
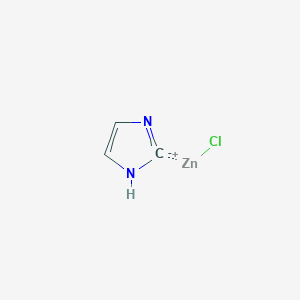
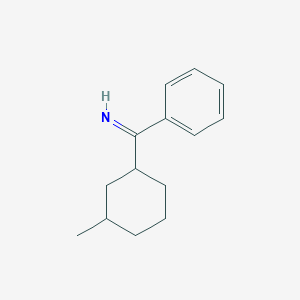
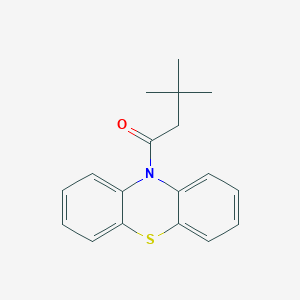
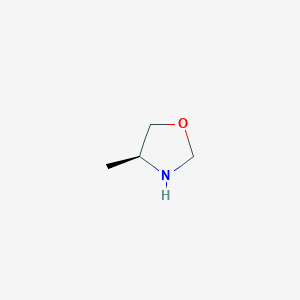
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)](/img/structure/B15159656.png)
![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
